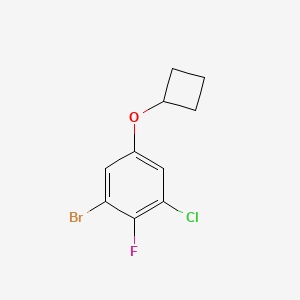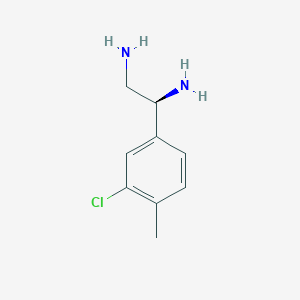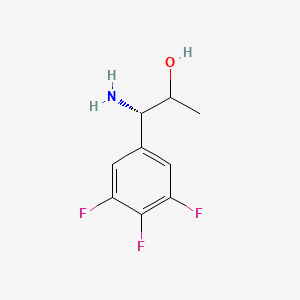
(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile is a chiral organic compound that features an amino group, a nitrile group, and a substituted phenyl ring. The presence of the chiral center at the third carbon atom makes it an interesting subject for stereochemical studies. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluorobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction and Cyanation: The imine intermediate is then reduced to the corresponding amine, followed by cyanation to introduce the nitrile group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence biochemical pathways related to its target, leading to desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(4-chlorophenyl)propanenitrile: Lacks the fluorine substituent.
(3R)-3-Amino-3-(4-fluorophenyl)propanenitrile: Lacks the chlorine substituent.
(3R)-3-Amino-3-(4-chloro-2-methylphenyl)propanenitrile: Has a methyl group instead of fluorine.
Uniqueness
The presence of both chlorine and fluorine substituents on the phenyl ring of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H8ClFN2 |
|---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-chloro-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8ClFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
InChI Key |
HOCRXDZCJNTSOQ-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)[C@@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


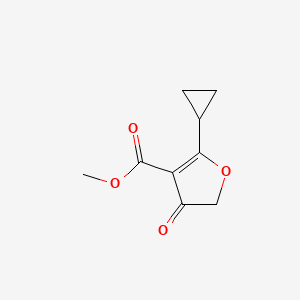
![(3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL](/img/structure/B13054506.png)
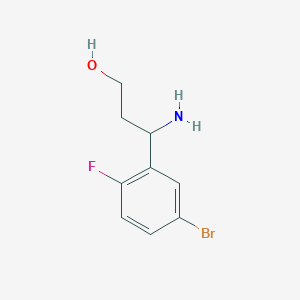
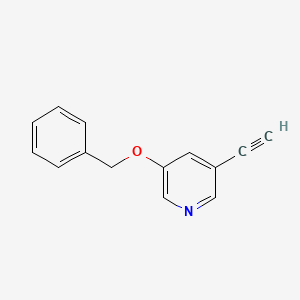
![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054514.png)
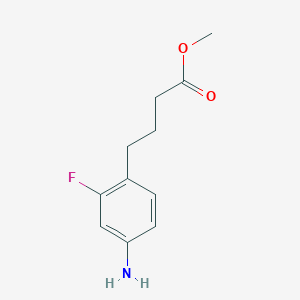
![1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13054525.png)
![(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B13054537.png)
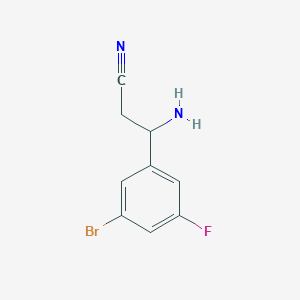
![2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13054545.png)
![methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B13054550.png)
